molecular formula C14H19NO2 B5379145 N-cyclohexyl-2-hydroxy-N-methylbenzamide

N-cyclohexyl-2-hydroxy-N-methylbenzamide

Cat. No.: B5379145
M. Wt: 233.31 g/mol
InChI Key: CZBJNAZRHZAZOF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-hydroxy-N-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, a hydroxyl group at the ortho position of the benzamide ring, and a methyl substituent on the amide nitrogen. This compound is synthesized via condensation reactions, often involving salicylamide derivatives and cyclohexanecarbonyl chloride under reflux conditions with pyridine as a catalyst . Key structural features include an N,O-bidentate coordination site, which is critical for applications in metal-catalyzed reactions. The compound’s molecular weight is 263.35 g/mol (calculated from C₁₅H₂₁NO₂), and its purity is confirmed via HPLC (100%) and mass spectrometry (m/z 248 [M+H]⁺) .

Properties

IUPAC Name

N-cyclohexyl-2-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h5-6,9-11,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBJNAZRHZAZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-hydroxy-N-methylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Esterification: 2-hydroxybenzoic acid is first esterified to form methyl 2-hydroxybenzoate.

    Amidation: The ester is then reacted with cyclohexylamine and methylamine in the presence of a catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl-2-oxo-N-methylbenzamide.

    Reduction: Formation of N-cyclohexyl-2-hydroxy-N-methylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural analogs of N-cyclohexyl-2-hydroxy-N-methylbenzamide, highlighting substituents, molecular weights, and key applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Reference
N-Benzoyl-2-hydroxybenzamide Benzoyl group instead of cyclohexyl 243.25 Catalyst in C–H activation; 48% yield
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl group; 3-methylbenzamide 207.24 N,O-bidentate directing group for metals
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone backbone; 2-methylbenzamide 357.38 Chelation-assisted C–H functionalization
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Amino group at position 3 278.34 Requires specific safety protocols
2-Hydroxy-N-(3-methoxyphenyl)benzamide 3-Methoxyphenyl substituent 243.26 Modified solubility and reactivity

Key Observations :

  • Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and the anthraquinone-derived analog prioritize N,O-bidentate coordination, similar to the target compound, but differ in backbone rigidity and electronic effects .

Crystallographic and Spectroscopic Data

  • Target Compound : NMR data (¹H and ¹³C) confirm the cyclohexyl and methyl substituents, with distinct peaks at δ 11.44 (s, 1H, OH) and δ 2.87 (tt, cyclohexyl) .
  • Anthraquinone Analog: X-ray analysis reveals planar geometry, critical for π-stacking in catalytic intermediates .

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